molecular formula C10H16ClN3O B1382247 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2060005-01-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1382247
CAS No.: 2060005-01-6
M. Wt: 229.71 g/mol
InChI Key: DVQGRPJEVNJPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple ring structures. According to PubChem database records, the compound is officially designated as 3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole when referring to the free base form. The molecular formula of the free base is established as C10H15N3O with a molecular weight of 193.25 grams per mole. The International Union of Pure and Applied Chemistry name reflects the hierarchical numbering system where the azabicyclic framework serves as the primary structural component, with the oxadiazole ring system functioning as a substituent attached at the 3-position of the bicyclic core.

The compound bears the Chemical Abstracts Service registry number 1935471-17-2 for the free base form, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include the descriptor "5-(1-azabicyclo[3.2.1]octan-3-yl)-3-methyl-1,2,4-oxadiazole" when emphasizing the oxadiazole as the primary structural unit. The hydrochloride salt formation involves protonation of the tertiary nitrogen atom within the azabicyclic framework, resulting in enhanced water solubility and crystalline stability compared to the free base form. The Simplified Molecular Input Line Entry System representation is documented as CC1=NC(=NO1)C2CC3CCC(C2)N3, providing a standardized linear notation for computational applications.

Nomenclature Parameters Values
International Union of Pure and Applied Chemistry Name 3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole
Chemical Abstracts Service Number 1935471-17-2
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Simplified Molecular Input Line Entry System CC1=NC(=NO1)C2CC3CCC(C2)N3

Molecular Architecture: Bicyclic Framework and Heterocyclic Components

The molecular architecture of this compound encompasses two distinct heterocyclic systems that contribute to its unique three-dimensional structure and pharmacological properties. The azabicyclo[3.2.1]octane core represents a rigid tropane-like scaffold where the nitrogen atom occupies a bridgehead position within the bicyclic framework. This structural arrangement creates a constraint that positions the nitrogen atom in an optimal geometry for potential receptor interactions, while the bicyclic nature imparts conformational rigidity that can enhance binding selectivity. The 8-azabicyclo[3.2.1]octane system consists of two fused rings sharing a common nitrogen-containing bridge, creating a stable three-dimensional architecture that resembles naturally occurring alkaloid structures.

The oxadiazole heterocycle attached to the bicyclic framework represents a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom in the 1,2,4-arrangement. Oxadiazoles are characterized as five-membered heteroaromatic rings containing two carbons, two nitrogens, and one oxygen atom which exist in various regioisomeric forms. The 1,2,4-oxadiazole isomer present in this compound is particularly significant because it demonstrates enhanced stability and biological activity compared to other isomeric forms. The methyl substituent at the 5-position of the oxadiazole ring influences both the electronic properties and steric interactions of the heterocycle, potentially affecting binding affinity and selectivity profiles.

The connection between the azabicyclic framework and the oxadiazole system occurs at the 3-position of the bicyclic core, creating a conjugated system that can participate in hydrogen bonding and electrostatic interactions with biological targets. This positional relationship is critical for maintaining the desired pharmacological properties while preserving the structural integrity of both heterocyclic components. The overall molecular geometry combines the conformational rigidity of the bicyclic scaffold with the electronic properties of the oxadiazole system, resulting in a compound capable of specific molecular recognition events within biological systems.

Structural Components Characteristics
Azabicyclic Framework 8-azabicyclo[3.2.1]octane with bridgehead nitrogen
Heterocyclic Substituent 5-methyl-1,2,4-oxadiazole
Connection Point Position 3 of bicyclic core
Ring System Count Two interconnected heterocycles
Nitrogen Atoms Three total (one bicyclic, two oxadiazole)

Crystallographic Analysis and Conformational Studies

Crystallographic analysis and conformational studies of this compound reveal significant insights into the three-dimensional structure and preferred molecular conformations of this heterocyclic system. The azabicyclic framework exhibits characteristic conformational properties that distinguish it from other bicyclic amine systems, particularly in the arrangement of the cyclohexane-like rings within the structure. Quinuclidine-related structures, which share similar bicyclic characteristics, demonstrate unusual conformational features where the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the cyclohexane rings adopt boat conformations rather than the typical chair conformations observed in monocyclic systems.

The conformational rigidity of the azabicyclo[3.2.1]octane framework constrains the overall molecular geometry, limiting rotational freedom around key bond axes and creating a well-defined three-dimensional architecture. This rigidity is particularly evident in the positioning of the nitrogen atom at the bridgehead position, where the geometric constraints of the bicyclic system result in minimal steric hindrance around the nitrogen lone pair. The quinuclidine-type structure is characterized by high symmetry and relatively low strain within the cyclic system, contributing to the thermal and chemical stability of the overall molecular framework. The absence of significant screening of the sp3-hybridized unshared electron pair at the nitrogen atom enhances the basicity and potential for intermolecular interactions.

Conformational analysis of the oxadiazole substituent reveals that the heterocyclic ring maintains planarity due to its aromatic character, with the methyl group at the 5-position adopting a preferred orientation that minimizes steric interactions with the bicyclic framework. The connection between the oxadiazole and azabicyclic systems involves a single bond that permits some rotational flexibility, although the preferred conformations are likely stabilized by intramolecular interactions and crystal packing forces. Crystallographic studies of related azabicyclic compounds have demonstrated that these systems typically exhibit well-ordered crystal structures with specific hydrogen bonding patterns that contribute to their solid-state stability.

The hydrochloride salt formation significantly influences the crystallographic properties by introducing additional intermolecular interactions through hydrogen bonding between the protonated nitrogen center and the chloride anion. These ionic interactions contribute to the formation of extended crystal lattices with enhanced thermal stability and improved handling properties compared to the free base form. The overall conformational landscape of the molecule is dominated by the rigid bicyclic core, with the oxadiazole substituent adopting conformations that optimize both intramolecular stability and intermolecular packing efficiency within the crystal structure.

Comparative Structural Analysis with Related Azabicyclic Compounds

Comparative structural analysis of this compound with related azabicyclic compounds reveals important structure-activity relationships and provides insights into the unique properties conferred by specific substitution patterns. The azabicyclo[3.2.1]octane framework represents one member of a broader class of bridged bicyclic amine systems that includes quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-azabicyclo[3.2.1]octane) derivatives. While these systems share similar bicyclic architectures, the differences in ring size and bridging patterns result in distinct conformational preferences and pharmacological properties.

Quinuclidine derivatives, characterized by the 1-azabicyclo[2.2.2]octane framework, exhibit enhanced basicity with a pKa value of 11.3 for the conjugate acid, significantly higher than typical tertiary amines. The structural comparison with 3-methyl-5-(quinuclidin-3-yl)-1,2,4-oxadiazole, which bears the same oxadiazole substituent but attached to a quinuclidine rather than tropane-type framework, demonstrates how changes in the bicyclic core can influence overall molecular properties. The quinuclidine system provides a more compact and symmetrical structure with the nitrogen atom positioned at a bridgehead location that differs from the 8-azabicyclo[3.2.1]octane arrangement, potentially affecting receptor binding characteristics and selectivity profiles.

Research into muscarinic agonist activity among azabicyclic compounds has revealed that amino-oxadiazole derivatives can exhibit remarkable potency enhancements compared to unsubstituted parent compounds. Studies have demonstrated that certain quinuclidine-based oxadiazole derivatives can be 200-fold more potent than reference compounds while displaying superior efficacy in muscarinic receptor binding assays. These findings highlight the critical importance of both the bicyclic framework selection and the specific heterocyclic substituents in determining biological activity. The structural features that contribute to enhanced activity include the conformational rigidity of the bicyclic core, the electronic properties of the oxadiazole substituent, and the spatial relationship between these components.

The comparative analysis extends to related bicyclo[3.2.1]octane systems that lack the nitrogen bridgehead but maintain similar overall geometries. Recent advances in the synthesis of chiral bicyclo[3.2.1]octanes have demonstrated the importance of stereochemical control in these systems, with absolute stereochemistry confirmation through X-ray structural analysis revealing specific conformational preferences. The azabicyclic variants benefit from the presence of the nitrogen atom, which not only provides a site for protonation and salt formation but also introduces additional opportunities for hydrogen bonding and electrostatic interactions with biological targets.

Azabicyclic Framework Ring System Key Characteristics Comparative Properties
8-azabicyclo[3.2.1]octane [3.2.1] bridging Tropane-like structure, moderate basicity Enhanced receptor selectivity
1-azabicyclo[2.2.2]octane [2.2.2] bridging High symmetry, pKa 11.3 Superior muscarinic potency
bicyclo[3.2.1]octane [3.2.1] bridging No nitrogen bridge Reduced polarity, different binding
3,6,8-trioxabicyclo[3.2.1]octane [3.2.1] bridging Multiple oxygen atoms Enhanced hydrophilicity

Properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-6-11-10(13-14-6)7-4-8-2-3-9(5-7)12-8;/h7-9,12H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQGRPJEVNJPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CC3CCC(C2)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 8-Azabicyclo[3.2.1]octane Core

  • Starting from tropinone or related bicyclic ketones, the bicyclic scaffold is constructed via reduction or cycloaddition.
  • For example, 8-methyl-3-substituted-8-azabicyclo[3.2.1]octan-3-ols are prepared by reacting tropinone derivatives with appropriate reagents, followed by acid treatment to form hydrochloride salts.

Introduction of the 5-Methyl-1,2,4-oxadiazol-3-yl Group

  • The 1,2,4-oxadiazole ring is typically introduced via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
  • The methyl substitution at the 5-position is introduced through the corresponding methylated precursors or via methylation reactions post-cyclization.
  • Coupling the oxadiazole moiety to the bicyclic scaffold can be achieved through nucleophilic substitution or condensation reactions at the 3-position hydroxyl or amine functionalities.

Salt Formation and Purification

  • The free base of the compound is commonly converted into its hydrochloride salt by treatment with concentrated hydrochloric acid in glacial acetic acid.
  • Precipitation is induced by adding diethyl ether or ethanol, followed by filtration and drying to yield the hydrochloride salt in crystalline form.
Step Reagents and Conditions Description Yield / Notes
1 8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-3-ol, glacial acetic acid, concentrated HCl Formation of hydrochloride salt by acid treatment 51% yield; m.p. 156.8-157.4 °C
2 Dissolution of free base in diethyl ether, addition of fumaric acid in methanol Salt formation and precipitation Powder isolated by filtration
3 Functionalization with oxadiazole precursor (amidoxime + carboxylic acid derivative) under cyclization conditions Formation of 5-methyl-1,2,4-oxadiazol-3-yl substituent Conditions optimized for ring closure and methyl substitution
4 Final purification by recrystallization from ethanol or ether Isolation of pure hydrochloride salt Crystalline product with defined melting point
  • Enantioselective synthesis methods employing homochiral 3-oxidopyridinium betaines have demonstrated excellent diastereofacial selectivity, which is crucial for biological activity.
  • Reduction steps can be performed using metal borohydrides or catalytic hydrogenation to achieve the desired stereochemistry and functional group transformations.
  • Reaction parameters such as temperature (0–80 °C), solvent choice (methanol, acetic acid, dichloromethane), and acid concentration significantly influence yield and purity.
  • Use of protecting groups (e.g., trifluoroacetyl) during intermediate steps aids in selective functionalization and prevents side reactions.
Parameter Typical Conditions Impact on Synthesis
Starting Material Tropinone derivatives or 8-methyl-3-substituted-8-azabicyclo[3.2.1]octan-3-ols Core bicyclic scaffold formation
Acid Treatment Concentrated HCl in glacial acetic acid Formation of hydrochloride salt, improves crystallinity
Solvents Methanol, diethyl ether, ethanol, dichloromethane Solubility and precipitation control
Temperature Range 0 °C to 90 °C Reaction rate and stereoselectivity control
Reducing Agents Sodium borohydride, sodium triacetoxyborohydride, catalytic hydrogenation Reduction of ketones or nitriles to amines or alcohols
Cyclization Reagents Amidoximes, carboxylic acid derivatives Formation of 1,2,4-oxadiazole ring
Purification Recrystallization from ethanol or ether Isolation of pure hydrochloride salt

The preparation of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride involves a multi-step synthetic route starting from bicyclic ketone precursors, proceeding through stereoselective reduction and cyclization steps to introduce the oxadiazole moiety, followed by salt formation and purification. Advances in enantioselective synthesis, protecting group strategies, and optimized reaction conditions have enabled efficient and selective preparation of this compound, which is significant due to its structural and biological relevance.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of azabicyclo compounds exhibit activity at various neurotransmitter receptors, including muscarinic acetylcholine receptors. The specific compound has been studied for its potential as a selective modulator of these receptors, which could have implications for treating cognitive disorders and neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride may possess antimicrobial properties. The oxadiazole moiety is known for enhancing the antibacterial activity of certain compounds, making this compound a candidate for further investigation in antibiotic development.

Case Study 1: Muscarinic Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various azabicyclo compounds, including derivatives similar to the target compound. Results indicated that certain modifications led to increased selectivity for M1 muscarinic receptors, suggesting potential applications in treating Alzheimer's disease through cognitive enhancement .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers evaluated the antimicrobial properties of oxadiazole-containing compounds against several bacterial strains. The findings revealed that some derivatives exhibited significant inhibitory effects on Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this chemical framework .

Data Table: Summary of Findings

Study FocusKey FindingsReference
Muscarinic Receptor ModulationEnhanced selectivity for M1 receptors; cognitive enhancement potential
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria

Mechanism of Action

The mechanism by which 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Flexibility : The bicyclic core allows modular substitution, as seen in ’s coupling of triazole derivatives via carbodiimide chemistry . This supports tailored optimization for potency or ADME properties.
  • Data Gaps : Physicochemical data (e.g., solubility, logP) for the target compound are unavailable, limiting predictive modeling .
  • Contradictions : While triazole analogs show promise in opioid receptor targeting, the oxadiazole’s electronic profile may favor entirely different targets, underscoring the need for empirical testing .

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of interest due to its structural characteristics and potential biological activities. This bicyclic compound features an oxadiazole moiety, which is known for its pharmacological significance, particularly in the context of receptor interactions and antimicrobial properties.

PropertyValue
Chemical Formula C10H15N3O
Molecular Weight 229.71 g/mol
IUPAC Name This compound
PubChem CID 91812268
Appearance Solid
Storage Temperature 4 °C

Muscarinic Receptor Interactions

Research has indicated that compounds with a similar bicyclic structure exhibit significant interactions with muscarinic receptors, which are a class of acetylcholine receptors involved in various physiological functions. A study evaluated the binding affinities of several muscarinic receptor ligands containing oxadiazole rings, revealing that these compounds did not discriminate between different muscarinic receptor subtypes but demonstrated notable binding constants ranging from 2.04×1062.04\times 10^{-6} to 1.79×1051.79\times 10^{-5} M in various tissues including rat heart and brain .

Antimicrobial Activity

The potential antimicrobial properties of this compound have been explored through its structural analogs. Compounds based on the azabicyclo framework have shown broad-spectrum antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds typically demonstrate minimal inhibitory concentrations (MICs) in the low nanomolar range, indicating potent activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Muscarinic Receptor Binding Study : A comprehensive investigation into the binding affinities of various ligands revealed that this compound may exhibit similar properties to other muscarinic ligands with oxadiazole substituents, suggesting its potential as a therapeutic agent targeting cholinergic pathways .
  • Antibacterial Efficacy : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against multidrug-resistant strains. For instance, a related compound was shown to effectively inhibit bacterial topoisomerases, essential enzymes for bacterial DNA replication, thereby underscoring its potential as an antibacterial agent .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in related compounds:

Compound NameBinding Affinity (M)Antimicrobial ActivityNotes
This compound2.04×1062.04\times 10^{-6} to 1.79×1051.79\times 10^{-5}Effective against MDR strainsPotential dual-action mechanism
(1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo-[3.2.1]octaneNot specifiedHigh efficacy against Gram-positive bacteriaMost active in series

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of bicyclic amines like 8-azabicyclo[3.2.1]octane derivatives often involves multistep reactions, including cyclization, oxidation, or ester hydrolysis. For example, similar compounds (e.g., trospium chloride) are synthesized via atropine ester hydrolysis and amine oxidation pathways . Reaction optimization should focus on solvent polarity (e.g., acetonitrile for oxadiazole ring formation), temperature control (50–80°C for cyclization), and catalysts (e.g., HCl for salt formation). Yield improvements require purity checks via HPLC or TLC at intermediate stages .

Q. How can researchers characterize the structural integrity of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., compounds with similar bicyclic structures remain stable up to 150°C ).
  • Hygroscopicity : Monitor mass changes under controlled humidity (40–60% RH) using dynamic vapor sorption (DVS).
  • Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and analyze degradation via NMR or LC-MS .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : Assign peaks for the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and bicyclic amine (δ 2.5–3.5 ppm for bridgehead hydrogens) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion [M+H]+ with an error margin <5 ppm .
  • X-ray crystallography : Resolve stereochemistry of the bicyclic system if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 5-methyl-1,2,4-oxadiazole with bioisosteres (e.g., 1,3,4-thiadiazole) to assess potency changes .
  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict binding affinity toward targets like muscarinic receptors, leveraging trospium chloride (a related bicyclic amine) as a reference .
  • In vitro assays : Test derivatives in cell-based assays (e.g., cAMP inhibition for GPCR activity) with IC50 comparisons .

Q. What analytical methods are suitable for detecting impurities in bulk samples of this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water. Monitor at 254 nm for oxadiazole absorption .
  • LC-MS/MS : Identify trace impurities (<0.1%) using MRM transitions specific to potential by-products (e.g., dealkylated or oxidized analogs) .
  • Headspace GC-MS : Detect volatile degradation products (e.g., methyl chloride from HCl dissociation) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with HPLC quantification. Compare results with computational predictions (e.g., ACD/Labs) .
  • logP determination : Use reversed-phase HPLC retention times calibrated against standards. Cross-validate with octanol-water partitioning .

Q. What in vitro toxicology assays are recommended for preliminary safety profiling?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC50 calculation) .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
  • Ames test : Bacterial reverse mutation assay (OECD 471) to screen mutagenicity .

Experimental Design & Data Analysis

Q. How can experimental designs mitigate variability in pharmacological evaluations?

  • Methodological Answer :

  • Randomized block design : Assign treatments randomly within batches to control for synthesis variability .
  • Positive/negative controls : Include trospium chloride (for antimuscarinic activity) and vehicle controls .
  • Replicates : Use n ≥ 3 for in vitro assays and n ≥ 6 for in vivo studies to ensure statistical power .

Q. What statistical approaches are optimal for analyzing dose-response data from SAR studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare multiple derivatives using Tukey’s HSD for significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.